



Recommended solvent for Sotuletinib dihydrochloride stock solution

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Compound of Interest

Compound Name: Sotuletinib dihydrochloride

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Application Notes and Protocols: Sotuletinib Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the recommended solvents for preparing stock solutions of **Sotuletinib dihydrochloride**, along with experimental protocols and relevant biological pathway information.

Note on Compound Identity: Sotuletinib is also known as BLZ945 and is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2][3][4] It is important to distinguish Sotuletinib from BLU-9931, which is a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[5][6][7][8] This document focuses exclusively on Sotuletinib (BLZ945) dihydrochloride.

Recommended Solvents and Solubility

The choice of solvent for preparing a stock solution of **Sotuletinib dihydrochloride** is critical for ensuring its stability and activity in downstream applications. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions.

Data Presentation: Solubility of Sotuletinib



The following table summarizes the solubility of Sotuletinib and its dihydrochloride salt in various solvents, as reported by different suppliers. It is crucial to use fresh, anhydrous DMSO, as its hygroscopic nature can significantly impact the solubility of the compound.[2][3]

Compound Form	Solvent	Concentrati on (mg/mL)	Molar Concentrati on (mM)	Notes	Source(s)
Sotuletinib dihydrochlori de	DMSO	257	644.95	Sonication is recommende d.	[1]
Sotuletinib	DMSO	83.33	209.12	Use newly opened DMSO; sonication needed.	[2]
Sotuletinib	DMSO	80	200.76	Use fresh DMSO.	[3]
Sotuletinib	Ethanol	3	7.52	Heating is recommende d.	[1]
Sotuletinib	Ethanol	2	-	[3]	
Sotuletinib	Water	<1	-	Insoluble or slightly soluble.	[1][3]

Experimental Protocols

This protocol describes the preparation of a high-concentration stock solution of **Sotuletinib dihydrochloride** in DMSO.

Materials:

• Sotuletinib dihydrochloride powder



- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional, but recommended)

Procedure:

- Equilibrate the Sotuletinib dihydrochloride vial to room temperature before opening to prevent moisture condensation.
- Based on the desired final concentration and volume, calculate the required mass of
 Sotuletinib dihydrochloride using the molecular weight (for Sotuletinib base: 398.48 g/mol
 ; for dihydrochloride salt, consult the manufacturer's data sheet).
- Carefully weigh the required amount of powder and transfer it to a sterile vial.
- Add the calculated volume of anhydrous DMSO to the vial. For example, to prepare a 10 mM stock solution from 1 mg of Sotuletinib (base), add 250.95 μL of DMSO.[2][9]
- Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
- If the compound does not fully dissolve, sonicate the solution for 10-15 minutes.[1][7] Gentle warming in a water bath (37°C) can also be applied, but care should be taken to avoid degradation.
- Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution aliquots at -20°C or -80°C for long-term storage. Under these conditions, the solution is stable for at least 6 months to 1 year.[2][9]

This protocol outlines a general method for assessing the effect of Sotuletinib on the viability of CSF-1-dependent cells, such as bone marrow-derived macrophages (BMDMs). Sotuletinib has been shown to inhibit CSF-1-dependent proliferation of BMDMs with an EC₅₀ of 67 nM.[2]



Materials:

- Bone marrow-derived macrophages (BMDMs) or other CSF-1R expressing cells
- Complete cell culture medium
- Recombinant CSF-1
- Sotuletinib dihydrochloride DMSO stock solution
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
- Plate reader

Procedure:

- Cell Seeding: Seed BMDMs in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium containing CSF-1. Allow cells to adhere overnight.
- Compound Dilution: Prepare a serial dilution of the Sotuletinib stock solution in the cell culture medium. The final DMSO concentration in the wells should be kept constant and low (e.g., ≤ 0.5%) to avoid solvent toxicity.
- Cell Treatment: Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of Sotuletinib. Include vehicle control (medium with DMSO only) and untreated control wells.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
- Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.



 Data Analysis: Normalize the data to the vehicle-treated control wells and plot the cell viability against the logarithm of Sotuletinib concentration. Calculate the EC₅₀ value using a suitable non-linear regression model (e.g., four-parameter logistic curve).

For animal studies, **Sotuletinib dihydrochloride** needs to be formulated in a vehicle suitable for oral or other administration routes. A common formulation involves a mixture of solvents to ensure solubility and bioavailability.

Materials:

- Sotuletinib dihydrochloride
- DMSO
- PEG300 (Polyethylene glycol 300)
- Tween 80
- Saline (0.9% NaCl)

Procedure: This protocol is based on a common formulation for in vivo studies and should be optimized for specific experimental needs.[1][9][10]

- Prepare a concentrated stock solution of Sotuletinib in DMSO (e.g., 25 mg/mL).[10]
- To prepare the final formulation (e.g., for a 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline vehicle), add the solvents sequentially.
- For example, to prepare 1 mL of a 2.5 mg/mL working solution:
 - \circ Start with 100 µL of the 25 mg/mL Sotuletinib DMSO stock.
 - Add 400 μL of PEG300 and mix thoroughly until the solution is clear.
 - Add 50 μL of Tween 80 and mix again.
 - Finally, add 450 μL of saline to reach the final volume of 1 mL. Mix thoroughly.

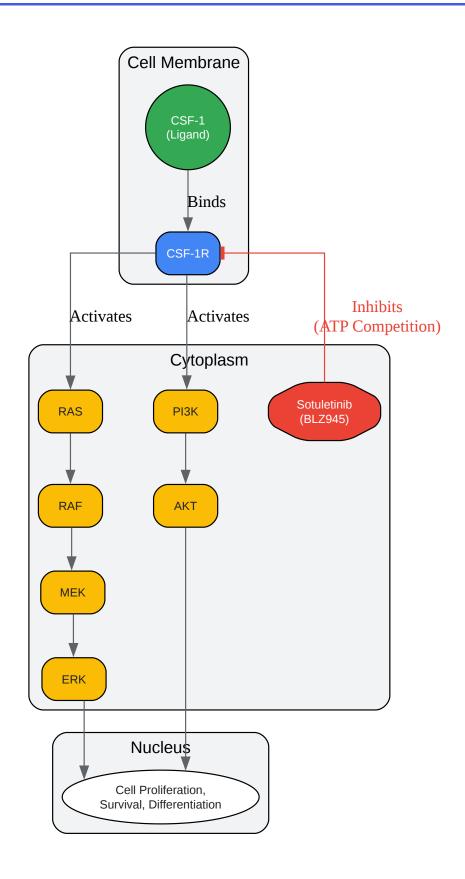


- Sonication can be used to aid dissolution if precipitation occurs.[1]
- It is recommended to prepare this formulation fresh on the day of use.[2]

Signaling Pathways and Experimental Workflows

Sotuletinib is a selective inhibitor of the CSF-1 receptor (CSF-1R), a receptor tyrosine kinase. The binding of its ligand, CSF-1, to CSF-1R on macrophages leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades like PI3K-AKT and MAPK, which promote cell survival, proliferation, and differentiation. Sotuletinib blocks the ATP-binding site of the CSF-1R kinase domain, thereby inhibiting these downstream signals and depleting CSF-1R-dependent macrophages.[2][10][11]



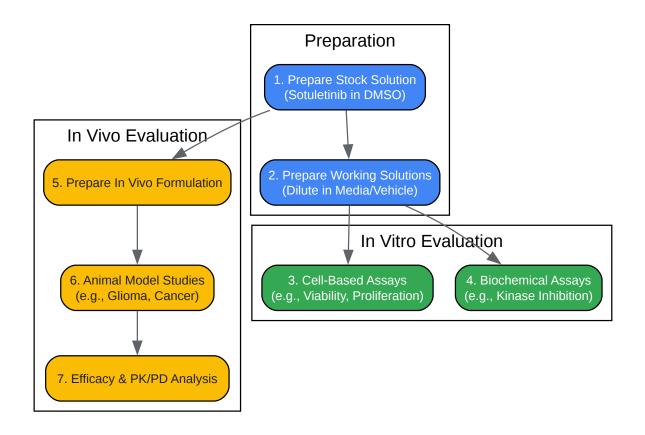


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Caption: Sotuletinib inhibits the CSF-1R signaling pathway.



The following diagram illustrates a typical workflow for evaluating the efficacy of Sotuletinib, from initial solution preparation to in vivo studies.



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Caption: General workflow for Sotuletinib evaluation.

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